3-Benzyl-1-(oxirane-2-carbonyl)piperidine
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Overview
Description
3-Benzyl-1-(oxirane-2-carbonyl)piperidine is a compound that features a piperidine ring substituted with a benzyl group and an oxirane (epoxide) moiety. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry, particularly in the development of pharmaceuticals . The presence of the oxirane ring adds to the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-(oxirane-2-carbonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Formation of the Oxirane Ring: The oxirane ring is typically formed through epoxidation reactions, where an alkene precursor is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to remove the oxirane ring, forming a diol or other reduced products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) for reduction reactions.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Reduced Piperidine Derivatives: Formed from the reduction of the oxirane ring.
Substituted Piperidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Benzyl-1-(oxirane-2-carbonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(oxirane-2-carbonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 1-Benzylpiperidine and 4-Benzylpiperidine share structural similarities.
Oxirane-Containing Compounds: Compounds like 1,2-Epoxy-3-phenoxypropane also contain an oxirane ring.
Uniqueness: 3-Benzyl-1-(oxirane-2-carbonyl)piperidine is unique due to the combination of the piperidine ring, benzyl group, and oxirane moiety, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
(3-benzylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-11-18-14)16-8-4-7-13(10-16)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFFVWFHXHPNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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